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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxol-4-ol

Cat. No.: B3033912 Get Quote

Core Technical Guide: 2,2-Difluoro-1,3-
benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available physicochemical

properties, with a focus on the predicted solubility and stability of 2,2-Difluoro-1,3-
benzodioxol-4-ol. Due to the limited publicly available data for this specific molecule, this

guide leverages data from structurally similar compounds, namely 2,2-Difluoro-1,3-

benzodioxole and its derivatives, to provide informed predictions. This document is intended to

serve as a foundational resource for researchers and professionals in drug development,

offering insights into the handling, formulation, and analytical characterization of this

compound. Detailed experimental protocols for determining solubility and stability are also

provided to guide further investigation.

Introduction
2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds of significant interest in the

pharmaceutical and agrochemical industries. The incorporation of the difluorinated dioxole ring

can modulate the lipophilicity, metabolic stability, and bioavailability of parent molecules. 2,2-
Difluoro-1,3-benzodioxol-4-ol, in particular, possesses a hydroxyl group that can serve as a
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key interaction point with biological targets or as a site for further chemical modification. A

thorough understanding of its solubility and stability is paramount for its successful application

in research and development. This guide aims to consolidate the available information and

provide a predictive assessment of these critical parameters.

Physicochemical Properties
While specific experimental data for 2,2-Difluoro-1,3-benzodioxol-4-ol is not readily available,

the properties of the parent compound, 2,2-Difluoro-1,3-benzodioxole, and its other derivatives

can provide valuable insights.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds
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Property
2,2-Difluoro-1,3-
benzodioxole

2,2-Difluoro-1,3-
benzodioxole-4-
carboxaldehyde

Predicted for 2,2-
Difluoro-1,3-
benzodioxol-4-ol

CAS Number 1583-59-1[1][2][3] 119895-68-0 154594-31-7

Molecular Formula C7H4F2O2[1][2][3] C8H4F2O3 C7H4F2O3

Molecular Weight 158.10 g/mol [1][2][3] 186.11 g/mol 174.10 g/mol

Appearance
Colorless to light

yellow liquid/oil[4]
Liquid

Likely a solid at room

temperature due to

the hydroxyl group

enabling hydrogen

bonding.

Boiling Point 129 - 130 °C[5] Not available

Expected to be

significantly higher

than the parent

compound due to

hydrogen bonding.

Density
1.303 g/mL at 25 °C[1]

[3]
1.423 g/mL at 25 °C

Likely higher than the

parent compound.

Flash Point 32 °C[5] 91.1 °C Not available.

Storage 2-8°C[1][6] -20°C
Cool, dry place,

protected from light.

Solubility Profile (Predicted)
The solubility of a compound is a critical factor in its biological activity and formulation. Based

on the structure of 2,2-Difluoro-1,3-benzodioxol-4-ol, a qualitative solubility profile can be

predicted. The presence of the polar hydroxyl group is expected to increase its solubility in

polar solvents compared to the parent compound, 2,2-Difluoro-1,3-benzodioxole.

Table 2: Predicted Solubility of 2,2-Difluoro-1,3-benzodioxol-4-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/740756
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole
https://www.sigmaaldrich.com/US/en/product/aldrich/740756
https://www.sigmaaldrich.com/HK/zh/product/aldrich/740756
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole
https://www.sigmaaldrich.com/US/en/product/aldrich/740756
https://www.sigmaaldrich.com/HK/zh/product/aldrich/740756
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoro-1_3-benzodioxole
https://www.sigmaaldrich.com/US/en/product/aldrich/740756
https://www.tcichemicals.com/JP/ja/p/D4051
https://www.fishersci.com/store/msds?partNumber=AC454730050&productDescription=2%2C2-DIFLUORO-1%2C3-BENZODI+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/zh/product/aldrich/740756
https://www.sigmaaldrich.com/US/en/product/aldrich/740756
https://www.fishersci.com/store/msds?partNumber=AC454730050&productDescription=2%2C2-DIFLUORO-1%2C3-BENZODI+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/zh/product/aldrich/740756
https://m.chemicalbook.com/ProductChemicalPropertiesCB8295369_EN.htm
https://www.benchchem.com/product/b3033912?utm_src=pdf-body
https://www.benchchem.com/product/b3033912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Predicted Solubility Rationale

Water Low to moderate

The hydroxyl group will

enhance aqueous solubility

through hydrogen bonding, but

the fluorinated benzodioxole

core remains largely

hydrophobic.

Methanol, Ethanol Soluble[6]

The compound is expected to

be readily soluble in polar

protic solvents due to the

ability to form hydrogen bonds.

Chloroform Soluble[6]

The overall molecule has

significant non-polar character,

suggesting solubility in

chlorinated solvents.

Dimethyl Sulfoxide (DMSO) Soluble
A common solvent for polar

organic compounds.

Acetonitrile Soluble

A polar aprotic solvent that

should effectively solvate the

molecule.

Stability Profile (Predicted)
The stability of a compound under various conditions is crucial for its storage, handling, and

formulation. The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically

robust.

Table 3: Predicted Stability of 2,2-Difluoro-1,3-benzodioxol-4-ol
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Condition Predicted Stability
Rationale and Potential
Degradation Pathways

Thermal Moderately stable.

The compound is expected to

be stable at ambient

temperatures. At elevated

temperatures, decomposition

may occur. The parent

compound, 2,2-Difluoro-1,3-

benzodioxole, is noted to be

stable under normal

conditions[5].

Acidic (Aqueous) Potentially unstable.

The dioxole ring may be

susceptible to acid-catalyzed

hydrolysis to form the

corresponding catechol.

Basic (Aqueous) Potentially unstable.

The phenolic hydroxyl group

can be deprotonated, which

may increase susceptibility to

oxidation.

Oxidative Susceptible to oxidation.

The phenolic hydroxyl group is

prone to oxidation, which could

lead to the formation of

quinone-type structures.

Photostability Potentially sensitive to light.

Aromatic compounds,

especially those with hydroxyl

groups, can be susceptible to

photodegradation. Storage in

light-resistant containers is

recommended.

Experimental Protocols
To obtain definitive data on the solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol, the

following experimental protocols are recommended.
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Solubility Determination: Shake-Flask Method
This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

Preparation of Saturated Solution: An excess amount of 2,2-Difluoro-1,3-benzodioxol-4-ol
is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH

7.4) in a sealed, clear glass vial.

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37

°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to

settle. Subsequently, the supernatant is clarified by centrifugation or filtration (using a filter

that does not bind the compound).

Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
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Solubility Determination Workflow

Add excess compound to solvent

Equilibrate (e.g., 24-72h at 25°C)

Separate solid and liquid phases

Quantify concentration in supernatant

Report solubility

Click to download full resolution via product page

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and

pathways.

Methodology:

Stock Solution Preparation: A stock solution of 2,2-Difluoro-1,3-benzodioxol-4-ol is
prepared in a suitable solvent (e.g., acetonitrile or methanol).

Stress Conditions: The stock solution is diluted into various stress condition solutions:
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Acidic: e.g., 0.1 M HCl at elevated temperature (e.g., 60°C).

Basic: e.g., 0.1 M NaOH at room temperature.

Oxidative: e.g., 3% H2O2 at room temperature.

Thermal: The stock solution is heated (e.g., 60°C).

Photolytic: The stock solution is exposed to UV and visible light as per ICH Q1B

guidelines.

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that

can separate the parent compound from its degradation products). Mass spectrometry can

be used to identify the structure of the degradants.

Data Evaluation: The percentage of the remaining parent compound and the formation of

degradation products are plotted over time to determine the degradation rate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forced Degradation Study Workflow

Prepare stock solution

Expose to stress conditions
(Acid, Base, Oxidative, Thermal, Light)

Collect samples at time points

Analyze by stability-indicating HPLC

Evaluate degradation profile

Click to download full resolution via product page

Caption: General workflow for conducting forced degradation studies.

Conclusion
While direct experimental data on the solubility and stability of 2,2-Difluoro-1,3-benzodioxol-
4-ol is currently lacking in the public domain, a predictive assessment based on the known

properties of structurally related compounds provides a valuable starting point for researchers.

The presence of the hydroxyl group is anticipated to enhance its solubility in polar solvents

relative to its parent scaffold, while also introducing potential liabilities to oxidative and pH-

dependent degradation. The experimental protocols outlined in this guide provide a clear path

forward for the empirical determination of these critical parameters, which will be essential for

the successful development of this promising compound in pharmaceutical and other

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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